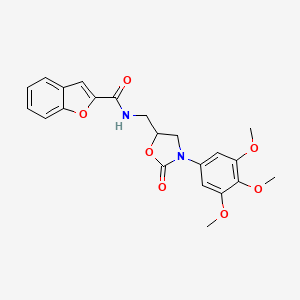

N-((2-oxo-3-(3,4,5-trimethoxyphenyl)oxazolidin-5-yl)methyl)benzofuran-2-carboxamide

Description

N-((2-oxo-3-(3,4,5-trimethoxyphenyl)oxazolidin-5-yl)methyl)benzofuran-2-carboxamide is a synthetic small molecule featuring a benzofuran-2-carboxamide moiety linked to an oxazolidinone scaffold substituted with a 3,4,5-trimethoxyphenyl group. The oxazolidinone core is a five-membered heterocyclic ring containing both amide and ether functionalities, which is commonly associated with antimicrobial and kinase-inhibitory activities .

Properties

IUPAC Name |

N-[[2-oxo-3-(3,4,5-trimethoxyphenyl)-1,3-oxazolidin-5-yl]methyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O7/c1-27-17-9-14(10-18(28-2)20(17)29-3)24-12-15(30-22(24)26)11-23-21(25)19-8-13-6-4-5-7-16(13)31-19/h4-10,15H,11-12H2,1-3H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLTHPFOZEGPXPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)N2CC(OC2=O)CNC(=O)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((2-oxo-3-(3,4,5-trimethoxyphenyl)oxazolidin-5-yl)methyl)benzofuran-2-carboxamide is a synthetic compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, exploring the mechanisms of action, pharmacological effects, and relevant research findings.

Structural Overview

The compound features:

- Oxazolidinone ring : Known for its role in antibacterial activity.

- Trimethoxyphenyl group : Enhances lipophilicity and may influence interactions with biological targets.

- Benzofuran moiety : Associated with various pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Tubulin Polymerization : The trimethoxyphenyl group may inhibit tubulin polymerization, disrupting microtubule formation essential for cell division, thereby exhibiting potential anticancer properties.

- Antibacterial Activity : Similar compounds have shown selective antibacterial effects against Gram-positive bacteria by targeting bacterial ribosomes .

- Cytotoxic Effects : The compound's structure suggests potential cytotoxicity against various cancer cell lines, similar to other benzofuran derivatives .

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit varying degrees of antimicrobial activity. Below is a summary of findings related to similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Amino-N-(2-hydroxyethyl)-benzenesulfonamide | Amino group substitution | Antibacterial |

| 2-Fluoro-N-(3-pyridyl)-benzenesulfonamide | Fluorine substitution on benzene | Anticancer |

| N-(2-hydroxyethyl)-N'-methyl-benzenesulfonamide | Hydroxyethyl side chain | Anti-inflammatory |

The unique combination of structural elements in this compound may enhance its biological activity compared to simpler analogs.

Case Studies

- Anticancer Studies : In vitro studies have demonstrated that compounds with similar oxazolidinone structures exhibit cytotoxicity against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The presence of electron-donating groups significantly enhances activity .

- Antibacterial Screening : Compounds derived from oxazolidinones have been tested against Bacillus subtilis and Escherichia coli, revealing selective action primarily against Gram-positive strains. The minimal inhibitory concentrations (MICs) were determined for several derivatives, showing promising results for further development .

Research Findings

Recent studies have focused on the synthesis and evaluation of this compound. The findings suggest:

- Synergistic Effects : Combinations with other known antibacterial agents could enhance efficacy against resistant strains.

- Structure–Activity Relationship (SAR) : Variations in substituents on the oxazolidinone ring significantly affect biological activity, indicating potential pathways for optimization in drug design .

Scientific Research Applications

Chemical Properties and Structure

This compound has a molecular formula of and a molecular weight of approximately 386.4 g/mol. Its structure features an oxazolidinone ring, which is known for its biological activity, particularly in antibiotic properties. The presence of the trimethoxyphenyl group enhances its lipophilicity, potentially improving its bioavailability.

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that compounds similar to N-((2-oxo-3-(3,4,5-trimethoxyphenyl)oxazolidin-5-yl)methyl)benzofuran-2-carboxamide exhibit antimicrobial properties. The oxazolidinone structure is a common motif in antibiotics such as linezolid, suggesting that this compound may also possess antibacterial activity against resistant strains of bacteria.

2. Anticancer Potential

Studies have shown that benzofuran derivatives can induce apoptosis in cancer cells. The incorporation of the oxazolidinone moiety may enhance this effect, making it a candidate for further investigation as an anticancer agent. Preliminary data suggest that it could inhibit tumor growth through mechanisms involving cell cycle arrest and apoptosis.

3. Neuroprotective Effects

The compound's structural characteristics may confer neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. Research into related compounds has indicated that they can mitigate oxidative stress and inflammation in neuronal cells.

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial efficacy of oxazolidinone derivatives against various bacterial strains. The results indicated that compounds with similar structures to this compound demonstrated significant inhibitory effects on Gram-positive bacteria.

Case Study 2: Cancer Cell Line Testing

In vitro studies on cancer cell lines revealed that certain benzofuran derivatives exhibited cytotoxicity at low micromolar concentrations. The mechanism was attributed to the activation of apoptotic pathways, suggesting that further development of this compound could lead to effective anticancer therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Rivaroxaban (Factor Xa Inhibitor)

Structural Similarities :

- Core Scaffold: Both compounds share an oxazolidinone ring substituted at the 3-position with an aromatic group.

- Carboxamide Linkage: A carboxamide group bridges the oxazolidinone and aromatic moieties.

Key Differences :

- Aromatic Substituents: Rivaroxaban contains a 4-(3-oxomorpholino)phenyl group at the 3-position of the oxazolidinone , whereas the target compound has a 3,4,5-trimethoxyphenyl group. The trimethoxyphenyl group is more electron-rich and may alter binding interactions compared to the morpholino-derived phenyl.

- Heterocyclic Carboxamide: Rivaroxaban uses a thiophene-2-carboxamide , while the target compound employs a benzofuran-2-carboxamide.

- Chirality : Rivaroxaban is explicitly described as the (S)-enantiomer , whereas stereochemical details for the target compound are unspecified.

Pharmacological Implications :

Rivaroxaban is a well-characterized anticoagulant targeting Factor Xa . The structural modifications in the target compound suggest divergent bioactivity, possibly shifting selectivity toward other serine proteases or kinases.

(S)-N-((3-(3,5-Difluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide

Structural Similarities :

Key Differences :

- Carboxamide vs. Acetamide : The target compound’s benzofuran carboxamide is bulkier and more rigid than the acetamide group in this analog.

Functional Impact :

Fluorinated analogs often exhibit enhanced metabolic stability and binding affinity due to fluorine’s electronegativity . The trimethoxyphenyl group may favor interactions with hydrophobic pockets or aromatic residues in target proteins.

Oxazolidinone Derivatives with Fluorophenyl Groups ()

A compound from , (S)-6-(4-(4-bromo-3-fluorophenyl)-2-oxooxazolidin-3-yl)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide, shares structural motifs with the target compound:

Structural and Pharmacokinetic Considerations

Substituent Effects on Bioactivity

Molecular Properties

- Solubility : Methoxy groups may enhance water solubility relative to fluorinated analogs, though crystallinity (as seen in ’s triazole derivative) could limit dissolution .

Q & A

Q. Basic Research Focus

- HPLC-PDA : Use C18 columns (ACN/water gradient) to detect impurities (<0.5% by area).

- Stability Studies : Accelerated degradation under heat (40°C) and humidity (75% RH) for 4 weeks. Monitor via ¹H NMR for oxazolidinone ring hydrolysis .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and rule out adducts .

How does the methoxy substitution pattern influence physicochemical properties?

Q. Advanced Research Focus

- LogP Calculations : The 3,4,5-trimethoxyphenyl group increases lipophilicity (predicted LogP = 2.8 vs. 1.9 for non-methoxy analogs), enhancing membrane permeability.

- Solubility : Poor aqueous solubility (<10 µM) necessitates formulation with cyclodextrins or PEGylation.

- Thermal Stability : DSC reveals a melting point ~180°C, with decomposition above 250°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.